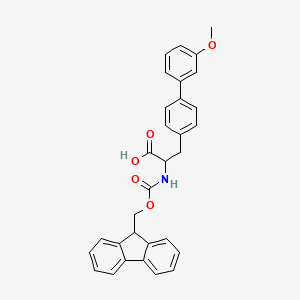

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-(3-metoxifenil)-L-fenilalanina es un derivado de la fenilalanina, un aminoácido esencial. El compuesto se caracteriza por la presencia de un grupo protector 9-fluorenilmetoxicarbonilo (Fmoc), que se utiliza comúnmente en la síntesis de péptidos para proteger el grupo amino de los aminoácidos durante el proceso de síntesis. La adición del grupo 3-metoxifenil mejora sus propiedades químicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-4-(3-metoxifenil)-L-fenilalanina generalmente implica los siguientes pasos:

Protección del grupo amino: El grupo amino de la L-fenilalanina se protege utilizando el grupo Fmoc. Esto se logra haciendo reaccionar la L-fenilalanina con cloruro de Fmoc en presencia de una base como el carbonato de sodio.

Introducción del grupo 3-metoxifenil: El grupo 3-metoxifenil se introduce a través de una reacción de sustitución. Esto implica hacer reaccionar la L-fenilalanina protegida con un reactivo adecuado que introduzca el grupo 3-metoxifenil.

Métodos de producción industrial

La producción industrial de Fmoc-4-(3-metoxifenil)-L-fenilalanina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y la concentración de reactivos.

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-4-(3-metoxifenil)-L-fenilalanina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.

Reducción: El compuesto puede someterse a reacciones de reducción para eliminar el grupo protector Fmoc.

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones adecuadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El grupo Fmoc se puede eliminar utilizando piperidina en un solvente adecuado como la dimetilformamida (DMF).

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como el hidruro de sodio y los haluros de alquilo.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo metoxi da como resultado la formación de un grupo hidroxilo, mientras que la reducción elimina el grupo protector Fmoc, produciendo el aminoácido libre.

Aplicaciones Científicas De Investigación

Fmoc-4-(3-metoxifenil)-L-fenilalanina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de péptidos y proteínas, sirviendo como un bloque de construcción en la síntesis de péptidos en fase sólida.

Biología: El compuesto se utiliza en el estudio de las interacciones proteína-proteína e interacciones enzima-sustrato.

Industria: El compuesto se utiliza en la producción de péptidos especializados para diversas aplicaciones industriales, incluidas la biotecnología y los productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de Fmoc-4-(3-metoxifenil)-L-fenilalanina implica su función como un aminoácido protegido en la síntesis de péptidos. El grupo Fmoc protege el grupo amino durante el proceso de síntesis, evitando reacciones no deseadas. El grupo metoxifenil puede participar en diversas reacciones químicas, influyendo en las propiedades generales del péptido sintetizado. Los objetivos moleculares y las vías implicadas dependen del péptido o proteína específico que se está sintetizando.

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-L-fenilalanina: Carece del grupo 3-metoxifenil, lo que lo hace menos versátil en ciertas reacciones químicas.

Fmoc-4-hidroxifenilalanina: Contiene un grupo hidroxilo en lugar de un grupo metoxi, lo que lleva a diferentes propiedades químicas y reactividad.

Fmoc-4-clorofenilalanina: Contiene un átomo de cloro, que altera significativamente su comportamiento químico en comparación con el grupo metoxi.

Singularidad

Fmoc-4-(3-metoxifenil)-L-fenilalanina es única debido a la presencia del grupo 3-metoxifenil, que mejora sus propiedades químicas y reactividad. Esto lo convierte en un compuesto valioso en la síntesis de péptidos y otras aplicaciones de investigación científica.

Actividad Biológica

Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a modified amino acid that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be characterized as follows:

- Chemical Formula : C21H23N1O3

- Molecular Weight : 349.42 g/mol

- Functional Groups : Contains an Fmoc protecting group, methoxy group, and a phenylalanine backbone.

This compound exhibits its biological activities primarily through:

- Self-Assembly : The compound can form stable hydrogels that facilitate drug delivery and tissue engineering applications. This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking between aromatic rings .

- Antimicrobial Activity : Similar to other Fmoc-protected compounds, it displays antibacterial properties, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is attributed to the release of the active compound from hydrogels, which disrupts bacterial membranes .

- Antiproliferative Effects : Preliminary studies indicate that derivatives of phenylalanine can inhibit cancer cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties. In vitro tests demonstrated its effectiveness against various strains of Gram-positive bacteria. The mechanism involves surfactant-like properties that disrupt bacterial membranes at higher concentrations .

Anticancer Activity

The compound's anticancer properties have been investigated through various studies focusing on its ability to inhibit cell growth in breast cancer cell lines. For instance, derivatives containing the Fmoc group have been shown to exhibit IC50 values comparable to established chemotherapeutics like combretastatin A-4, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10–33 | Tubulin polymerization inhibition |

| MDA-MB-231 (triple-negative breast cancer) | 23–33 | Induction of apoptosis |

Case Studies

- Antibacterial Hydrogels : A study evaluated the effectiveness of hydrogels formed from Fmoc-protected peptides, including this compound, against MRSA. Results indicated a significant reduction in bacterial load both in vitro and in vivo models of skin infections .

- Peptide Synthesis Applications : In drug development contexts, this compound has been utilized as a building block for synthesizing peptide-based drugs aimed at targeting specific proteins involved in cancer progression. The ability to protect the amino group during synthesis enhances the versatility of this compound in creating complex peptide structures.

Propiedades

Fórmula molecular |

C31H27NO5 |

|---|---|

Peso molecular |

493.5 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34) |

Clave InChI |

XVXGCMYTAFQAKH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.